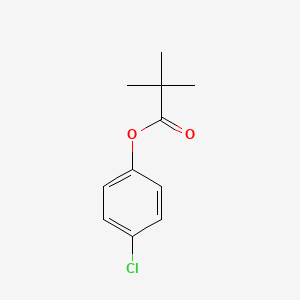

2-methyl-2-(phenoxymethyl)oxirane

Übersicht

Beschreibung

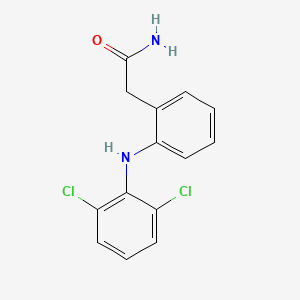

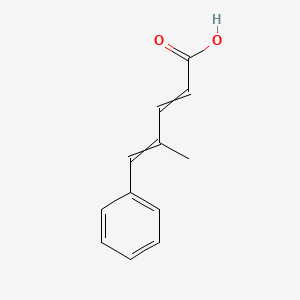

2-methyl-2-(phenoxymethyl)oxirane is an organic compound belonging to the class of epoxides. It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a phenoxy group attached to the propane backbone. This compound is known for its reactivity and is used in various chemical processes and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-methyl-2-(phenoxymethyl)oxirane can be synthesized through the reaction of phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a halohydrin intermediate, which undergoes dehydrochlorination to form the epoxide. The reaction conditions typically involve:

- Mixing phenol and sodium hydroxide until fully dissolved.

- Cooling the mixture to around 5-6°C.

- Slowly adding epichlorohydrin to the mixture.

- Stirring the reaction at 25°C for about 45 hours.

- Extracting the reaction product with ether and drying with anhydrous potassium carbonate.

- Filtering and distilling under reduced pressure to obtain the desired epoxide .

Industrial Production Methods

Industrial production of 1,2-epoxy-2-methyl-3-phenoxypropane follows similar synthetic routes but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-2-(phenoxymethyl)oxirane undergoes various chemical reactions, including:

Ring-opening reactions: These can be catalyzed by acids or bases, leading to the formation of diols or other derivatives.

Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols, resulting in the formation of corresponding substituted products.

Oxidation and reduction reactions: The compound can be oxidized to form more complex oxygenated products or reduced to form simpler hydrocarbons.

Common Reagents and Conditions

Acid-catalyzed ring-opening: Typically involves using acids like hydrochloric acid or sulfuric acid.

Base-catalyzed ring-opening: Uses bases such as sodium hydroxide or potassium hydroxide.

Nucleophilic substitution: Involves nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.

Major Products Formed

Diols: Formed from ring-opening reactions.

Substituted ethers: Resulting from nucleophilic substitution reactions.

Hydrocarbons and oxygenated products: From oxidation and reduction reactions

Wissenschaftliche Forschungsanwendungen

2-methyl-2-(phenoxymethyl)oxirane is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and polymer chemistry.

Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of epoxy resins, adhesives, and coatings

Wirkmechanismus

The mechanism of action of 1,2-epoxy-2-methyl-3-phenoxypropane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and nucleophiles, through these ring-opening mechanisms. The pathways involved often include the formation of intermediates that further react to form stable products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2-Epoxy-3-phenoxypropane

- Glycidyl phenyl ether

- Phenyl glycidyl ether

Uniqueness

2-methyl-2-(phenoxymethyl)oxirane is unique due to the presence of a methyl group on the epoxide ring, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in the physical and chemical properties compared to similar compounds .

Eigenschaften

Molekularformel |

C10H12O2 |

|---|---|

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

2-methyl-2-(phenoxymethyl)oxirane |

InChI |

InChI=1S/C10H12O2/c1-10(8-12-10)7-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI-Schlüssel |

FGFSHJRPXHNROK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CO1)COC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Benzylamino)methyl]benzonitrile](/img/structure/B8721944.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-, methyl ester](/img/structure/B8721965.png)

![Prop-2-en-1-yl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8721967.png)

![1-[2-(4-Sulphamoylphenoxy)ethyl]imidazole](/img/structure/B8722011.png)